molecular formula C10H10ClN3O B11782009 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde CAS No. 1956382-08-3

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde

Cat. No.: B11782009
CAS No.: 1956382-08-3
M. Wt: 223.66 g/mol
InChI Key: SQONRAYCTNKTJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole-4-carbaldehyde with chloroacetone in the presence of a base, followed by cyclization to form the imidazo[1,5-c]pyrimidine core . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group enhances its reactivity and potential as a bioactive molecule .

Biological Activity

7-Chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde is a heterocyclic compound that exhibits significant potential in medicinal chemistry. Characterized by its unique imidazo[1,5-c]pyrimidine core, this compound has garnered interest due to its structural features that suggest various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The molecular formula of this compound is C_10H_11ClN_4O, with a molecular weight of 223.66 g/mol. The compound features:

  • Chloro substituent at the 7-position
  • Isopropyl group at the 1-position
  • Aldehyde functional group at the 3-position

These characteristics contribute to its chemical reactivity and potential biological activity.

Biological Activities

While specific data on the biological activity of this compound is limited, its structural similarities to other compounds within the imidazo[1,5-c]pyrimidine class suggest several pharmacological profiles:

Antimicrobial Activity

Research indicates that compounds with imidazo[1,5-c]pyrimidine structures often exhibit antimicrobial properties. For example, N-alkylated derivatives of imidazole have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . Given its structural attributes, this compound may similarly possess antimicrobial activity.

Antitumor Potential

Compounds similar to this one have been studied for their antitumor effects. For instance, derivatives of imidazo[1,5-c]pyrimidine have demonstrated cytotoxicity against cancer cell lines . The potential for this compound to act as an antitumor agent remains an area for further exploration.

Structure-Activity Relationship (SAR)

The biological activity of compounds in this class is heavily influenced by their structural components. A comparative analysis of structurally related compounds reveals that variations in substituents can significantly alter their pharmacological profiles:

Compound NameStructure TypeNotable ActivitiesUnique Features
7-Fluoro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehydeImidazo[1,5-c]pyrimidineAntitumorFluorine substitution enhances lipophilicity
2-Amino-7-chloro-imidazo[1,5-c]pyrimidineImidazo[1,5-c]pyrimidineAntimicrobialAmino group increases solubility
6-Bromo-4-methyl-imidazo[1,5-b]pyridineImidazo[1,5-b]pyridineAntiviralBromine substitution affects reactivity

This table illustrates how different substituents can influence biological activity and solubility characteristics.

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step synthetic routes. These methods can be optimized based on available reagents and desired yields. The ability to create derivatives with enhanced biological properties is crucial for expanding the therapeutic potential of this compound .

Case Studies and Research Findings

Several studies have investigated the broader class of imidazopyrimidine derivatives:

  • A study highlighted the development of novel copper(II) complexes based on imidazole that exhibited both antimicrobial and antitumoral activities .
  • Another research effort focused on synthesizing derivatives targeting specific biological pathways, showcasing the versatility of imidazole-based compounds in drug design .

Q & A

Q. Basic: What are the standard synthetic routes for 7-chloro-1-isopropylimidazo[1,5-c]pyrimidine-3-carbaldehyde, and how can purity be ensured?

Methodological Answer:
The compound is typically synthesized via multi-step condensation reactions. A common approach involves:

Condensation of enaminones with chlorinated precursors under reflux in polar aprotic solvents (e.g., DMF or pyridine) to form the imidazo[1,5-c]pyrimidine core .

Isopropyl group introduction via nucleophilic substitution or alkylation, often requiring catalytic bases like K₂CO₃ .

Purification via recrystallization (ethanol/DMF mixtures) or column chromatography to achieve >95% purity .
Purity Validation: Use HPLC with UV detection (λ = 254 nm) and confirm via melting point analysis (compare to literature values) and ¹H/¹³C NMR .

Q. Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents (e.g., isopropyl CH₃ groups at δ ~1.2–1.4 ppm) and aldehyde protons (δ ~9.8–10.2 ppm) .
  • IR Spectroscopy : Confirm aldehyde C=O stretching (~1700 cm⁻¹) and imidazole N-H/N-Cl bonds (~3100–3200 cm⁻¹ and ~600 cm⁻¹, respectively) .
  • X-ray Crystallography : Resolve planar imidazo[1,5-c]pyrimidine geometry (monoclinic system, β ~95–97°) and quantify bond angles/distances for reactivity studies .

Q. Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and fume hood use due to potential respiratory and dermal toxicity .
  • Storage : Inert atmosphere (argon) at 2–8°C to prevent aldehyde oxidation and moisture-induced degradation .
  • Waste Disposal : Neutralize with 10% NaOH before incineration to avoid aquatic toxicity .

Q. Advanced: How can reaction conditions be optimized for higher yields in imidazo[1,5-c]pyrimidine functionalization?

Methodological Answer:

  • Solvent Screening : Test DMF vs. THF for solubility and reaction rates; DMF often enhances cyclization efficiency .
  • Temperature Control : Maintain 80–100°C for imidazole ring closure but avoid >110°C to prevent aldehyde decomposition .
  • Catalyst Selection : Use Pd(OAc)₂ for Suzuki-Miyaura couplings (e.g., introducing aryl groups) with yields >80% .

Q. Advanced: What mechanistic insights explain regioselectivity in substituent introduction?

Methodological Answer:

  • Electrophilic Aromatic Substitution (EAS) : The 7-chloro group directs incoming electrophiles to the 5-position due to electron-withdrawing effects .
  • Steric Effects : Isopropyl groups at position 1 hinder reactivity at adjacent sites, favoring functionalization at the 3-carbaldehyde position .
  • Kinetic vs. Thermodynamic Control : Higher temps favor thermodynamically stable products (e.g., para-substituted derivatives) .

Q. Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

  • Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; aldehyde protons may shift upfield in DMSO due to hydrogen bonding .
  • Dynamic Effects : Use variable-temperature NMR to detect tautomerization (e.g., keto-enol equilibria affecting aldehyde signals) .
  • Cross-Validation : Overlay experimental IR/Raman data with DFT-calculated vibrational modes to confirm assignments .

Q. Advanced: What computational strategies predict biological activity of derivatives?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with kinase targets (e.g., CDK2 or EGFR), prioritizing derivatives with ΔG < -8 kcal/mol .
  • QSAR Modeling : Correlate Hammett σ values of substituents (e.g., chloro vs. bromo) with IC₅₀ data from enzyme inhibition assays .
  • ADMET Prediction : SwissADME tools assess logP (target <3) and BBB permeability for CNS drug candidates .

Q. Advanced: How to address low reproducibility in scaled-up synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progression and adjust reagent stoichiometry dynamically .
  • Impurity Profiling : Use LC-MS to identify byproducts (e.g., dechlorinated intermediates) and optimize quenching steps .
  • Scale-Dependent Kinetics : Recalibrate heating/cooling rates to maintain consistent reaction exothermicity at >100 g scale .

Properties

CAS No.

1956382-08-3

Molecular Formula

C10H10ClN3O

Molecular Weight

223.66 g/mol

IUPAC Name

7-chloro-1-propan-2-ylimidazo[1,5-c]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C10H10ClN3O/c1-6(2)10-7-3-8(11)12-5-14(7)9(4-15)13-10/h3-6H,1-2H3

InChI Key

SQONRAYCTNKTJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C2C=C(N=CN2C(=N1)C=O)Cl

Origin of Product

United States

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